1-(3,3-Diethylazetidin-1-yl)ethanone

Description

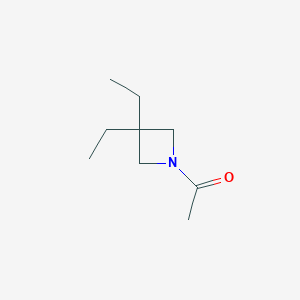

Structure

3D Structure

Properties

CAS No. |

91055-59-3 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(3,3-diethylazetidin-1-yl)ethanone |

InChI |

InChI=1S/C9H17NO/c1-4-9(5-2)6-10(7-9)8(3)11/h4-7H2,1-3H3 |

InChI Key |

ACJWFGYYKAVYMB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CN(C1)C(=O)C)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Acylazetidines

Strategies for Azetidine (B1206935) Ring Construction: A Critical Review

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a C-N bond from a suitable γ-functionalized amine precursor. One notable method is the iodine-mediated intramolecular cyclization of γ-prenylated amines, which has been successfully applied to create 3,3-dimethylazetidines in a highly diastereoselective manner. rsc.org This approach offers a valuable strategy for synthesizing bioactively significant 3,3-disubstituted azetidines. rsc.org

Another powerful technique is the palladium(II)-catalyzed intramolecular C(sp³)–H amination. This method facilitates the cyclization to form the azetidine ring and can be rendered enantioselective, as demonstrated in the synthesis of bioactive molecules like cobimetinib. nih.gov Furthermore, lanthanide catalysts, such as Lanthanum(III) triflate (La(OTf)₃), have been shown to effectively promote the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, providing a high-yield pathway to functionalized azetidines even in the presence of sensitive functional groups. organic-chemistry.org These methods highlight the ongoing development of catalytic systems to achieve efficient and selective ring closure.

Intermolecular [2+2] cycloaddition reactions represent a direct and atom-economical approach to the azetidine core. The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is one of the most efficient ways to synthesize functionalized azetidines. derpharmachemica.com Historically, these reactions required UV light and were limited in scope. acs.org However, recent advancements have enabled these cycloadditions using visible light, significantly broadening their applicability and operational simplicity. rsc.orgmagtech.com.cn

Modern protocols often utilize an iridium photocatalyst to facilitate the [2+2] cycloaddition between alkenes and specific oxime derivatives, such as 2-isoxazoline-3-carboxylates, via a triplet energy transfer mechanism. nih.govrsc.org This visible-light-mediated approach is characterized by mild conditions and tolerance of a wide range of functional groups, making it a powerful tool for accessing highly functionalized azetidines from readily available precursors. rsc.org

| Catalyst System | Reactants | Light Source | Key Features |

| Iridium Photocatalyst | 2-Isoxazoline-3-carboxylates and Alkenes | Visible (Blue) Light | Mild conditions, broad substrate scope, operational simplicity. nih.govrsc.org |

| - (UV Light) | Azauracils, Quinoxalinones and Alkenes | Ultraviolet Light | Limited synthetic utility of products. acs.org |

Table 1: Comparison of Photocatalytic [2+2] Cycloaddition Methods for Azetidine Synthesis

Ring expansion of smaller, three-membered heterocycles, particularly aziridines, provides another synthetic route to the azetidine scaffold. organic-chemistry.org This strategy leverages the strain release from the aziridine (B145994) ring to drive the formation of the four-membered azetidine. The process typically involves the introduction of a one-carbon unit to the aziridine derivative. While less common than direct cyclization or cycloaddition, ring expansion can be an effective method for generating specific substitution patterns on the azetidine ring that might be difficult to achieve through other means. magtech.com.cn

The reduction of the amide carbonyl within an azetidin-2-one, commonly known as a β-lactam, is a reliable and frequently employed method for synthesizing the corresponding azetidine. rsc.orgmagtech.com.cn This transformation provides a straightforward pathway from the well-established chemistry of β-lactams to the saturated azetidine core. nih.gov

Various reducing agents can accomplish this conversion. Strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) are effective but may not be suitable for substrates with other reducible functional groups. rsc.orgmasterorganicchemistry.com For greater chemoselectivity, specific hydroalane reagents such as monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂) have been developed. nih.govacs.org These reagents offer one of the most efficient routes to enantiopure azetidines from their corresponding β-lactam precursors. nih.gov Additionally, 9-borabicyclo[3.3.1]nonane (9-BBN) has been identified as a mild and selective reagent for reducing tertiary lactams to cyclic amines, tolerating the presence of functional groups like esters. organic-chemistry.org

| Reducing Agent | Key Characteristics |

| Lithium Aluminum Hydride (LiAlH₄) | Strong, non-selective reducing agent. rsc.orgmasterorganicchemistry.com |

| Monochloroalane (AlH₂Cl) / Dichloroalane (AlHCl₂) | Highly selective; provides an efficient route to enantiopure azetidines. nih.govacs.org |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Mild and chemoselective; tolerates ester groups. organic-chemistry.org |

Table 2: Selected Reagents for the Reduction of Azetidin-2-ones to Azetidines

Targeted Synthesis of 3,3-Disubstituted Azetidines

The synthesis of 1-(3,3-Diethylazetidin-1-yl)ethanone requires the initial construction of a 3,3-diethylazetidine (B13016976) core. The geminal diethyl groups at the C3 position introduce significant steric hindrance and specific synthetic challenges. General methods for synthesizing 3,3-disubstituted azetidines often rely on precursors that already contain the quaternary carbon center or on reactions that construct it during the cyclization process. For instance, versatile syntheses of 3,3-diarylazetidines have been developed from 3-azetidinols via iron- or calcium-catalyzed reactions with aromatic nucleophiles, proceeding through an azetidine carbocation intermediate. acs.org

Achieving stereocontrol in the synthesis of substituted azetidines is a significant challenge, particularly when creating quaternary stereocenters. For 3,3-disubstituted azetidines where the substituents are different, the C3 carbon becomes a chiral center, necessitating enantioselective methods. While the two ethyl groups in 3,3-diethylazetidine render the C3 carbon achiral, the principles of stereocontrol are critical for synthesizing more complex analogues.

Research into the diastereoselective synthesis of 3,3-dimethylazetidines has shown that iodine-mediated intramolecular cyclization can proceed with high diastereoselectivity. rsc.org Similarly, enantioselective methods have been developed for related structures. For example, palladium-catalyzed enantioselective cyanoamidation has been used to access 3,3-disubstituted oxindoles. nih.gov Furthermore, highly enantioselective copper-catalyzed [3+1]-cycloadditions have been reported for generating chiral azetidines. nih.gov Although a specific method for the enantioselective or diastereoselective synthesis of a 3,3-diethylazetidine framework with additional chiral centers is not prominently documented, these existing strategies provide a foundation. Future work could adapt catalyst-controlled approaches, such as those using chiral ligands with copper or palladium, to control the stereochemical outcome during the formation of the 3,3-diethylazetidine ring system in more complex molecular contexts. rsc.orgnih.gov

Influence of Steric Factors from 3,3-Diethyl Substitution on Reaction Pathways

The gem-diethyl groups at the C3 position of the azetidine ring in this compound create significant steric hindrance, which profoundly influences reaction pathways. This steric bulk can be advantageous in ring-formation steps. The Thorpe-Ingold effect, created by the diethyl substituents, can promote cyclization by altering bond angles in the precursor, thus favoring a conformation that leads to ring closure.

Conversely, this steric hindrance can impede intermolecular reactions. The nitrogen atom's accessibility for acylation or other substitutions is reduced, often requiring more forceful reaction conditions or highly reactive reagents. For instance, in the synthesis of azetidin-3-ones, substitution with a bulky t-butyl group can lead to significantly lower yields compared to less hindered groups, illustrating the impact of steric hindrance. nih.gov This steric shielding also protects the adjacent C2 and C4 positions, making reactions at the nitrogen atom more likely, albeit more challenging.

Acylation Strategies for N-Substituted Azetidines

The introduction of an acetyl group onto the azetidine nitrogen is a critical step in forming this compound.

Direct N-acylation is a fundamental method for preparing N-acylazetidines. This reaction typically involves treating the parent azetidine, in this case, 3,3-diethylazetidine, with an acylating agent. Due to the steric hindrance from the diethyl groups, reactive acylating agents like acyl chlorides and anhydrides are often employed, usually in the presence of a non-nucleophilic base to neutralize the acidic byproduct. The choice of an appropriate solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), is also crucial for reaction efficiency.

Table 1: Representative Conditions for Direct N-Acylation of Azetidines

| Acylating Agent | Base | Solvent | General Conditions |

|---|---|---|---|

| Acetyl Chloride | Triethylamine | Dichloromethane | 0 °C to ambient temperature |

| Acetic Anhydride | Pyridine | Tetrahydrofuran | Ambient temperature to reflux |

| N-Acetylimidazole | None (acts as own base) | Chloroform | Ambient temperature |

This table outlines common laboratory conditions for the N-acetylation of azetidine derivatives.

To enhance synthetic efficiency, reduce waste, and minimize handling of potentially volatile intermediates, one-pot reactions are highly valuable. organic-chemistry.org Such procedures can involve the initial formation of the azetidine ring followed by in-situ N-acetylation without isolating the intermediate azetidine. For example, a γ-amino alcohol can be cyclized to form the 3,3-diethylazetidine ring, and subsequently, an acetylating agent is added directly to the reaction mixture. This streamlined approach, which combines multiple transformations in a single vessel, is particularly advantageous for large-scale synthesis. nih.gov

Modern Catalytic Approaches in Azetidine Synthesis

Modern catalysis offers powerful and mild techniques for the synthesis and modification of azetidine rings.

Visible-light photoredox catalysis has become a key tool in organic synthesis, enabling the generation of radical species under exceptionally mild conditions. nih.govcapes.gov.brnih.gov This technology can be applied to the functionalization of N-acylazetidines. By using a photocatalyst, such as an iridium or ruthenium complex, a radical can be generated on the azetidine ring, which can then participate in various bond-forming reactions. youtube.com This method allows for C-H functionalization, opening new avenues for creating diverse azetidine derivatives that would be difficult to access through traditional means. nih.gov

Transition metal catalysis is indispensable for both the construction and functionalization of the azetidine scaffold. nih.gov Palladium-catalyzed reactions, such as intramolecular C-H amination, are effective for forming the azetidine ring from acyclic precursors. rsc.org Furthermore, copper-catalyzed methods have been developed for the direct functionalization of azetidines. organic-chemistry.org For instance, the enantioselective boryl allylation of azetines using a copper catalyst allows for the creation of highly functionalized and chiral 2,3-disubstituted azetidines. nih.gov These catalytic methods provide high selectivity and are compatible with a wide range of functional groups, making them powerful tools for synthesizing complex molecules containing the azetidine motif. rsc.orgfrontiersin.org

Computational and Theoretical Chemistry Studies of N Acylazetidines

Quantum Mechanical (QM) Calculations for Reaction Mechanism Prediction

Quantum mechanical calculations are fundamental to predicting the course of chemical reactions. By solving the Schrödinger equation for a given molecular system, we can obtain detailed information about the energies of reactants, products, transition states, and intermediates.

Density Functional Theory (DFT) Analysis of Transition States and Intermediates

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost. ccsenet.orgnih.gov It is particularly useful for studying the mechanisms of reactions involving N-acylazetidines.

For the synthesis of 1-(3,3-diethylazetidin-1-yl)ethanone, which could be formed through the acylation of 3,3-diethylazetidine (B13016976), DFT can be employed to model the reaction pathway. The analysis would involve locating the transition state structure for the nucleophilic attack of the azetidine (B1206935) nitrogen on the acylating agent. The presence of a single imaginary frequency in the vibrational analysis of the calculated structure confirms it as a true transition state. ccsenet.org

Hypothetical DFT Data for the Acylation of 3,3-Diethylazetidine:

| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) |

| Reactants (3,3-diethylazetidine + acetyl chloride) | 0.0 | N/A |

| Transition State | +15.2 | N-C(O): 2.15, C-Cl: 2.30 |

| Intermediate (tetrahedral) | -5.8 | N-C(O): 1.55, C-Cl: 2.85 |

| Products (this compound + HCl) | -20.7 | N-C(O): 1.38 |

Note: This table is illustrative and based on general principles of acylation reactions. Actual values would require specific DFT calculations.

This data illustrates how DFT can quantify the energy barriers and the stability of intermediates, providing a detailed picture of the reaction mechanism.

Conformer Analysis and Energetic Profiles of this compound

The flexibility of the diethyl groups and the puckering of the azetidine ring mean that this compound can exist in multiple conformations. A thorough conformational analysis is crucial for understanding its properties and reactivity. nih.govnih.gov

Hypothetical Conformational Analysis Data for this compound:

| Conformer | Dihedral Angle (C-N-C=O) | Ring Puckering Angle (degrees) | Relative Energy (kcal/mol) |

| A | 0° (syn) | 15 | 0.0 |

| B | 180° (anti) | 15 | 1.2 |

| C | 0° (syn) | 0 (planar) | 3.5 |

| D | 180° (anti) | 0 (planar) | 4.8 |

Note: This table presents a simplified, hypothetical scenario. A full analysis would involve more degrees of freedom.

Predictive Modeling for Synthetic Outcomes and Substrate Scope

Computational models can be used to predict the outcomes of chemical reactions, guiding synthetic chemists in their choice of substrates and reaction conditions. thescience.dev

Computational Screening for Optimal Reaction Conditions in Azetidine Synthesis

The synthesis of azetidines can be challenging. thescience.devacs.org Computational screening can accelerate the discovery of optimal reaction conditions by simulating the reaction under various parameters. nih.govnih.gov For instance, in a photocatalyzed synthesis of azetidines, computational models can predict which combinations of alkenes and oximes will react successfully. thescience.dev This is achieved by calculating properties like frontier orbital energies to estimate the activation energy of the reaction. thescience.dev

While not directly applicable to the acylation of a pre-existing azetidine, this approach highlights the power of computational screening in designing synthetic routes to the azetidine core itself.

Prediction of Yields and Selectivities based on Electronic and Steric Parameters

Predicting reaction yields and selectivities is a significant challenge in chemistry. nih.gov Machine learning models, trained on large datasets of chemical reactions, are emerging as powerful tools for this purpose. nih.govnih.gov These models can learn complex relationships between the electronic and steric properties of reactants and the resulting yield.

For the synthesis of substituted azetidines, computational models can use descriptors such as atomic charges, bond orders, and steric hindrance parameters to predict the yield of a particular reaction. For instance, a model could predict how the yield of the C-H arylation of an N-acylazetidine is affected by the electronic properties of the aryl halide. acs.org

Advanced Analysis of Electronic Structure and Reactivity

A detailed understanding of the electronic structure of this compound is key to explaining its reactivity. The interplay between the strained azetidine ring and the electron-withdrawing acetyl group creates a unique electronic environment. nih.govacs.org

The reactivity of N-acylazetidines is controlled by a combination of amide pyramidalization and the strain of the four-membered ring. nih.govacs.org The nitrogen atom in an N-acylazetidine is more pyramidal compared to that in a less strained N-acylpyrrolidine. This increased pyramidalization enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This principle is exploited in the use of N-acylazetidines as effective acylating agents. nih.govacs.org

Computational tools like Natural Bond Orbital (NBO) analysis can be used to quantify the electronic effects. NBO analysis can reveal the hybridization of the nitrogen atom and the nature of the bonding and antibonding orbitals, providing a quantitative basis for the observed reactivity.

Exploration of Molecular Orbitals and Charge Distribution in N-Acylazetidines

The reactivity and electronic properties of N-acylazetidines are fundamentally governed by their molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. youtube.com

In a typical N-acylazetidine like this compound, the HOMO is expected to have significant contributions from the lone pair of electrons on the nitrogen atom and the π-system of the carbonyl group. The delocalization of the nitrogen lone pair into the carbonyl group is a key feature of the amide bond. The energy of the HOMO is a critical factor in determining the compound's reactivity towards electrophiles.

The LUMO, on the other hand, is generally the π* anti-bonding orbital of the carbonyl group. youtube.com The energy of this orbital dictates the susceptibility of the carbonyl carbon to nucleophilic attack. The lower the energy of the LUMO, the more electrophilic the carbonyl carbon.

Computational methods such as Density Functional Theory (DFT) can be employed to calculate the energies of these frontier orbitals and to map the electron density distribution. mdpi.com Charge distribution analysis, often performed using methods like Natural Population Analysis (NPA), reveals the partial charges on each atom within the molecule. mdpi.com For this compound, it is anticipated that the oxygen atom of the carbonyl group will possess a significant negative partial charge, while the carbonyl carbon will have a substantial positive partial charge, making it a prime target for nucleophiles. The nitrogen atom's partial charge will be influenced by the extent of its lone pair delocalization into the carbonyl group.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Primarily composed of the nitrogen lone pair and carbonyl π-orbital |

| LUMO | +1.2 | Primarily the π* anti-bonding orbital of the carbonyl group |

| HOMO-LUMO Gap | 8.7 | Influences the molecule's stability and reactivity |

Note: These values are illustrative and would require specific computational calculations for confirmation.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for Selected Atoms in this compound

| Atom | Partial Charge (e) |

| Carbonyl Oxygen (O) | -0.65 |

| Carbonyl Carbon (C=O) | +0.75 |

| Azetidine Nitrogen (N) | -0.40 |

Note: These values are illustrative and would require specific computational calculations for confirmation.

Understanding Stereoelectronic Effects within the Azetidine Ring System

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. nih.gov In N-acylazetidines, these effects play a crucial role in determining the conformation of the four-membered ring and the properties of the N-acyl group. organic-chemistry.orgnih.gov

One of the most significant stereoelectronic effects in N-acylazetidines is the amidic resonance, which involves the delocalization of the nitrogen lone pair into the carbonyl group's π-system. youtube.com This resonance has two important consequences: it imparts partial double-bond character to the N-C(O) bond, restricting its rotation, and it influences the geometry of the nitrogen atom. In many amides, the nitrogen atom adopts a planar or near-planar geometry to maximize this orbital overlap.

Furthermore, the puckering of the azetidine ring itself is subject to stereoelectronic control. The substituents on the ring, such as the diethyl groups at the 3-position in this compound, will influence the preferred puckered conformation to minimize steric interactions. This conformation, in turn, affects the orientation of the N-acyl group and the extent of amidic resonance.

Another important stereoelectronic interaction is the potential for hyperconjugation between the C-C and C-H bonds of the azetidine ring and the π* orbital of the carbonyl group. These interactions can further stabilize certain conformations and influence the reactivity of the molecule. The specific puckering of the azetidine ring will determine which of these interactions are most significant.

Applications of N Acylazetidines in Advanced Organic Synthesis

1-(3,3-Diethylazetidin-1-yl)ethanone as a Key Building Block in Multi-Step Organic Synthesis

N-acylazetidines, including This compound , are highly effective and versatile building blocks in organic synthesis, primarily functioning as superior acylating agents for the synthesis of ketones. organic-chemistry.orgacs.orgnih.gov The reactivity of the N-acylazetidine is governed by a combination of amide pyramidalization and the inherent strain of the four-membered ring. organic-chemistry.orgnih.gov This unique electronic and structural arrangement facilitates a highly chemoselective addition of organometallic reagents to the exocyclic carbonyl group.

A general and highly selective method for ketone synthesis involves the reaction of an N-acylazetidine with organolithium or Grignard reagents. organic-chemistry.orgnih.gov This transformation proceeds through a stable tetrahedral intermediate, which resists the over-addition of the nucleophile—a common side reaction in ketone syntheses using other acylating agents. organic-chemistry.org Consequently, this method offers excellent yields and selectivity for the desired ketone product, even when an excess of the organometallic reagent is used. organic-chemistry.orgacs.orgnih.gov

For This compound , this reactivity profile makes it an ideal precursor for a variety of ketones. By treating it with different organometallic reagents (R-M), a diverse range of ketones can be synthesized, where the 'R' group can be aryl, alkyl, or alkynyl. This versatility is crucial in multi-step syntheses, where the ketone functionality can serve as a handle for further transformations, such as reductions, oxidations, or carbon-carbon bond-forming reactions.

The general procedure for such a synthesis involves dissolving the N-acylazetidine substrate in a suitable solvent like tetrahydrofuran (B95107) (THF), cooling the mixture, and then adding the organometallic reagent. organic-chemistry.org The reaction is then quenched to yield the ketone product.

Table 1: Representative Ketone Synthesis using N-Acylazetidines

This table illustrates the general reaction of N-acylazetidines with organometallic reagents. The yields are representative of the high efficiency of this method as reported in the literature for various N-acylazetidines.

| N-Acylazetidine Reactant | Organometallic Reagent (R-M) | Product Ketone | Representative Yield (%) |

| N-acetylazetidine | Phenyllithium | Acetophenone | >95 |

| N-benzoylazetidine | Methylmagnesium bromide | Acetophenone | >95 |

| This compound (projected) | Phenylmagnesium bromide | 1-Phenyl-1-propanone | High (projected) |

| This compound (projected) | Ethynyllithium | 3-Butyn-2-one | High (projected) |

Integration of Azetidine (B1206935) Scaffolds into Complex Molecular Architectures

The azetidine ring, particularly the 3,3-disubstituted variant found in This compound , is an increasingly popular structural motif in medicinal chemistry. rsc.orgmorressier.combham.ac.uk Its incorporation into larger, more complex molecules can significantly enhance physicochemical properties such as metabolic stability, solubility, and basicity. The rigid, three-dimensional nature of the azetidine scaffold provides a defined exit vector for substituents, making it a valuable linker or core element in drug design. morressier.com

The synthesis of 3,3-disubstituted azetidines can be challenging, but modern synthetic methods have made these structures more accessible. morressier.com Once formed, the N-acyl group of a compound like This compound can be removed or modified, allowing the azetidine nitrogen to be incorporated into a larger molecular framework. For instance, deprotection of the acetyl group would yield 3,3-diethylazetidine (B13016976) , which can then undergo N-alkylation or N-arylation reactions to be integrated into a more complex molecule.

Furthermore, the diethyl substitution at the C3 position provides steric bulk and lipophilicity, which can be advantageous in modulating a molecule's interaction with biological targets. The development of divergent synthetic routes allows for the versatile functionalization of 3-substituted azetidinols, which can be precursors to 3,3-disubstituted azetidines, further expanding the chemical space accessible for drug discovery. morressier.com

Development and Utilization of Chiral N-Acylazetidine Templates for Asymmetric Transformations

While This compound itself is achiral, the broader class of N-acylazetidines includes chiral variants that are powerful tools in asymmetric synthesis. bham.ac.uk Chiral azetidine-containing ligands have been successfully employed in catalytic asymmetric reactions, such as the addition of diethylzinc (B1219324) to aldehydes, achieving high enantioselectivity. bham.ac.uk

The synthesis of enantiomerically pure azetidines, often derived from amino acids or through stereoselective cyclization reactions, provides access to these chiral templates. rsc.org Although specific research on the use of a chiral version of This compound is not available, the principles of asymmetric induction using chiral N-acylazetidines are well-established. A hypothetical chiral analogue, for instance, with one ethyl group and another different substituent at the C3 position, could potentially be used to direct stereoselective transformations. The fixed conformation of the strained azetidine ring can effectively shield one face of a reacting molecule, leading to the preferential formation of one enantiomer.

Role of N-Acylazetidines as Monomers or Motifs in Polymerization Research

The ring strain in azetidines makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyamines. rsc.orgnih.govrsc.org The properties of the resulting polymer can be tuned by the substituents on the azetidine ring and the nature of the N-substituent. N-acylazetidines, while less commonly used for polymerization directly due to the nature of the amide bond, can be seen as precursors to monomers.

For example, the N-acyl group of This compound could be replaced with a different activating group, such as a tosyl group, to facilitate anionic ring-opening polymerization. nih.gov The anionic ROP of N-sulfonylated azetidines has been shown to produce linear poly(trimethylenimine) with controlled molecular weights and low dispersities. nih.gov The resulting polymers have a wide range of potential applications, including as materials for CO2 capture, in coatings, and for gene transfection. rsc.orgacs.org

Alternatively, bis(azetidine-2,4-dione)s can undergo rapid polymerization with diamines to form polymalonamide elastomers. acs.org While this involves a different azetidine derivative, it highlights the utility of the azetidine core in polymer science. The presence of the 3,3-diethyl substitution in a monomer derived from This compound would be expected to influence the physical properties of the resulting polymer, such as its thermal stability and solubility.

Future Research Directions and Emerging Trends in N Acylazetidine Chemistry

Development of Sustainable and Green Synthetic Methodologies for Azetidines

The principles of green chemistry are increasingly influencing the design of synthetic routes. For azetidines, this translates to the development of methodologies that are more environmentally benign. Current research focuses on several key aspects:

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters. nih.gov The use of microreactors can mitigate the hazards associated with the synthesis of strained rings and allows for the use of greener solvents like cyclopentyl methyl ether (CPME). nih.govacs.org

Catalytic Methods: The development of novel catalytic systems, such as those based on lanthanoid triflates (e.g., La(OTf)₃), enables regioselective intramolecular aminolysis of epoxides to form azetidines under mild conditions. frontiersin.org Photocatalysis, particularly using visible light, is another promising avenue for promoting reactions like the aza Paternò–Büchi reaction for azetidine (B1206935) synthesis. rsc.orgnih.gov

Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. Strategies like cycloaddition reactions are inherently more atom-economical. novelmemphis.commagtech.com.cn

| Green Chemistry Approach | Advantages | Relevant Research |

| Flow Chemistry | Improved safety, scalability, and control; use of greener solvents. | nih.govacs.org |

| Catalysis | Mild reaction conditions, high selectivity, lower waste. | rsc.orgfrontiersin.orgnih.gov |

| Atom Economy | Maximizes resource utilization, minimizes waste. | novelmemphis.commagtech.com.cn |

Exploration of Unprecedented Reactivity Modes for the Azetidine Ring

The inherent ring strain of azetidines (approximately 25.4 kcal/mol) is a driving force for their unique reactivity, which lies between that of the more reactive aziridines and the less reactive pyrrolidines. rsc.org Future research is focused on harnessing this strain to uncover novel transformations:

Ring-Opening Reactions: While nucleophilic ring-opening is a known reaction of azetidines, exploring regioselective and stereocontrolled openings with a wider range of nucleophiles remains an active area. researchgate.netmagtech.com.cn Lewis acid catalysis can be employed to activate the azetidine ring for such transformations. magtech.com.cnacs.org

N-C Bond Cleavage: The cleavage of the nitrogen-carbon bond in N-acylazetidines, such as 1-(3,3-Diethylazetidin-1-yl)ethanone, offers a powerful method for the synthesis of ketones. nih.govacs.orgorganic-chemistry.org This chemoselective addition of organometallics proceeds via a stable tetrahedral intermediate. nih.govorganic-chemistry.org

Rearrangements and Ring Expansions: The strained four-membered ring can undergo rearrangements to form larger, more stable heterocyclic systems like pyrrolidines and pyrroles, often promoted by reagents like diethylaluminum chloride. acs.org

| Reactivity Mode | Description | Key Findings |

| Ring-Opening | Cleavage of C-N or C-C bonds of the azetidine ring by nucleophiles. | Can be controlled by electronic and steric factors; often requires activation. researchgate.netmagtech.com.cn |

| N-Acylazetidine Ketone Synthesis | Addition of organometallics to N-acylazetidines to form ketones. | Highly chemoselective, tolerates a wide range of functional groups. nih.govacs.orgorganic-chemistry.org |

| Ring Expansion | Conversion of the four-membered ring to a five-membered ring. | Can be stereocontrolled and lead to functionalized pyrrolidines and pyrroles. acs.org |

Integration of Machine Learning and AI in Azetidine Reaction Design

Predict Reaction Outcomes: ML models can be trained on existing reaction data to predict the yield and selectivity of new reactions, accelerating the optimization process. nih.govyoutube.com

Discover New Reactions: By analyzing vast datasets of chemical transformations, AI can identify novel reaction pathways and conditions for the synthesis and functionalization of azetidines.

Automated Synthesis: The integration of AI with robotic platforms enables the automated execution and optimization of chemical reactions, leading to faster discovery and development of new azetidine-containing molecules. nih.gov This human-AI collaboration can efficiently identify high-yield conditions for complex molecules. mit.edu

Expanding the Chemical Space of N-Acylazetidine Derivatives and Their Transformations

The diversity of functional groups that can be incorporated into the azetidine scaffold directly impacts its utility in various applications. Future efforts will focus on:

Novel Substituent Introduction: Developing methods to introduce a wider array of substituents at all positions of the azetidine ring is crucial. This includes the synthesis of previously elusive enantiopure C2-substituted azetidines. acs.org

Diverse N-Acyl Groups: While this article focuses on the ethanone (B97240) derivative, exploring a broader range of N-acyl groups on the azetidine nitrogen will modulate the electronic properties and reactivity of the ring.

Functional Group Tolerance: Synthetic methods that are tolerant of a wide variety of functional groups are highly desirable as they allow for the late-stage functionalization of complex molecules containing an azetidine core. rsc.org

The continued exploration of these research avenues will undoubtedly lead to a deeper understanding of azetidine chemistry and unlock the full potential of compounds like this compound as versatile intermediates in organic synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3,3-Diethylazetidin-1-yl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, analogous to methods used for structurally similar azetidine derivatives. Acylation of 3,3-diethylazetidine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions is a plausible route. Temperature control (typically 0–25°C) is critical to minimize side reactions like over-acylation or ring-opening . Solvent selection (e.g., dichloromethane) and stoichiometric ratios of the catalyst (1:1 molar ratio of substrate to acetyl chloride) are key variables affecting yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the azetidine ring structure and ethanone group. Key signals include the carbonyl carbon (~205–210 ppm in ¹³C NMR) and diethyl group protons (δ 1.0–1.2 ppm, triplet) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₉H₁₇NO), with fragmentation patterns indicating cleavage at the azetidine ring .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using a C18 column and acetonitrile/water mobile phase .

Q. What are the solubility and stability profiles of this compound under various conditions?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Aqueous solubility is limited due to the hydrophobic diethyl groups. Stability studies should include:

- pH-dependent degradation : Test in buffers (pH 2–12) at 25°C and 40°C, monitoring via HPLC. Azetidine rings may hydrolyze under strongly acidic/basic conditions .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis to minimize side-product formation in the acylation of azetidine derivatives?

- Methodological Answer :

- By-product Analysis : Common side products include N-overacylated derivatives or ring-opened amines. Use LC-MS to identify impurities and adjust reaction time/temperature .

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) to improve selectivity. For example, ZnCl₂ may reduce electrophilic overactivation of the azetidine nitrogen .

- Microwave-assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .

Q. How can contradictions in reported bioactivity data across studies be resolved?

- Methodological Answer :

- Standardized Assays : Re-evaluate bioactivity (e.g., enzyme inhibition, cytotoxicity) using uniform protocols (e.g., fixed cell lines, ATP-based viability assays). Discrepancies often arise from variability in cell culture conditions or endpoint measurements .

- Metabolite Interference : Use stable isotope-labeled analogs (e.g., ¹³C-ethanone) to track metabolic pathways and identify active vs. inactive metabolites .

Q. What computational methods assist in predicting the reactivity and biological target interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, the carbonyl carbon is a likely site for nucleophilic addition .

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases, GPCRs). Focus on the azetidine nitrogen and carbonyl group as key pharmacophores .

- QSAR Models : Train models using datasets of azetidine derivatives to correlate structural features (e.g., diethyl substituents) with bioactivity .

Q. How can isotopic labeling elucidate metabolic pathways and degradation mechanisms?

- Methodological Answer :

- ¹⁴C-Labeling : Synthesize 1-(3,3-Diethylazetidin-1-yl)[¹⁴C]ethanone to track metabolic fate in vitro/in vivo. Use scintillation counting or accelerator MS to quantify metabolites .

- Stable Isotope Tracing : Employ ¹³C or ¹⁵N labels in the azetidine ring to study hydrolysis pathways via NMR or IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.